molecular formula C15H10BrNO2 B1581509 1-Amino-4-bromo-2-methylanthraquinone CAS No. 81-50-5

1-Amino-4-bromo-2-methylanthraquinone

Cat. No. B1581509
CAS RN: 81-50-5
M. Wt: 316.15 g/mol
InChI Key: VIQMJMDPUIBXQO-UHFFFAOYSA-N
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Description

“1-Amino-4-bromo-2-methylanthraquinone” is a technical grade compound with the empirical formula C15H10BrNO2 . It has a molecular weight of 316.15 .


Synthesis Analysis

This compound has been used in the synthesis of 4-substituted 1-amino-2-methylanthraquinone derivatives .


Molecular Structure Analysis

The molecular structure of “1-Amino-4-bromo-2-methylanthraquinone” can be represented by the SMILES string Cc1cc(Br)c2C(=O)c3ccccc3C(=O)c2c1N . The InChI representation is 1S/C15H10BrNO2/c1-7-6-10(16)11-12(13(7)17)15(19)9-5-3-2-4-8(9)14(11)18/h2-6H,17H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 245 °C (dec.) (lit.) .

Scientific Research Applications

Chemistry

  • Summary of the application : 1-Amino-4-bromo-2-methylanthraquinone is used in the synthesis of 4-substituted 1-amino-2-methylanthraquinone derivatives . These derivatives can be used in various applications, including the production of dyes .
  • Results or outcomes : The results or outcomes would also depend on the specific derivative being synthesized. For example, some derivatives might be used as dyes for synthetic fibers, furs, and thermoplastic resins .

Synthesis of 4-Substituted 1-Amino-2-Methylanthraquinone Derivatives

  • Summary of the application : 1-Amino-4-bromo-2-methylanthraquinone has been used in the synthesis of 4-substituted 1-amino-2-methylanthraquinone derivatives . These derivatives include:
    • 1-amino-2-methyl-4-phenylaminoanthraquinone
    • 1-amino-2-methyl-4-(3-methylphenylamino)anthraquinone
    • 1-amino-2-methyl-4-(4-methylphenylamino)anthraquinone
    • 1-amino-2-methyl-4-(1-naphthylamino)anthraquinone

Safety And Hazards

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE category 3) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

1-amino-4-bromo-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c1-7-6-10(16)11-12(13(7)17)15(19)9-5-3-2-4-8(9)14(11)18/h2-6H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQMJMDPUIBXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058848
Record name 1-Amino-4-bromo-2-methyl-9,10-anthracenedione
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Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-bromo-2-methylanthraquinone

CAS RN

81-50-5
Record name 1-Amino-4-bromo-2-methyl-9,10-anthracenedione
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Record name 1-Amino-4-bromo-2-methylanthraquinone
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Record name 9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-
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Record name 1-Amino-4-bromo-2-methyl-9,10-anthracenedione
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Record name 1-amino-4-bromo-2-methylanthraquinone
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Record name 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE
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Synthesis routes and methods

Procedure details

1-amino-2-methylanthraquinone (300 g) is slurried with 1500 ml of HOAc in a 5-liter flask. The temperature is raised to 40° C. Neat bromine (405 g) is added over a 21/2 hours with stirring at 40°-50° C. The mixture is stirred for 20 additional minutes and filtered. The solids so recovered are washed with HOAc and water and sucked dry with an aspirator and transferred to a reaction flask along with 150 g of NaHSO3 and 1.5 liters of water. The mixture is gradually heated to 90° C. (over two hours) with stirring to give 1-amino-2-methyl-4-bromoanthraquinone (AMBAX) as a solid which is recovered from the reaction mixture by filtration in 90% yield, rinsed with water and dried overnight at 155° C. and 1 mm Hg absolute vacuum. ##STR23##
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
405 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Y Baqi, S Weyler, J Iqbal, H Zimmermann… - Purinergic Signalling, 2009 - Springer
… The 1-amino-2-methyl-4-arylaminoanthraquinone derivatives 23–26 were obtained by solvent-free reaction of 1-amino-4-bromo-2-methylanthraquinone (9) with the appropriate …
Number of citations: 87 link.springer.com
EM Malik, M Rashed, L Wingen, Y Baqi, CE Müller - Dyes and Pigments, 2016 - Elsevier
… Proposed structures of side-products (anthraquinone dimers) formed at low concentrations of aniline upon condensation reactions with 1-amino-4-bromo-2-methylanthraquinone (7). …
Number of citations: 19 www.sciencedirect.com
Y Baqi, CE Müller - nature protocols, 2010 - nature.com
… -substituted anthraquinone derivatives (bromaminic acid (2a): R 1 = SO 3 Na; 1-amino-4-bromo-2-carboxyanthraquinone (2b): R 1 = CO 2 H; 1-amino-4-bromo-2-methylanthraquinone (…
Number of citations: 58 www.nature.com
GD Wood, AT Peters - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… 1-Amino-4-bromo-2-methylanthraquinone was converted by the Sandmeyer reaction … 1-Amino-4-bromo-2-methylanthraquinone (1 g.) , isobutylamine (5 ml.) , and ethanol (5 ml.) at 130-…
Number of citations: 12 pubs.rsc.org
Y Baqi, SY Lee, J Iqbal, P Ripphausen… - Journal of medicinal …, 2010 - ACS Publications
… Treatment of 4-bromo-substituted anthraquinone derivatives (6a, bromaminic acid: R 1 = SO 3 H; 6b, 1-amino-4-bromo-2-methylanthraquinone: R 1 = CH 3 ) with diversely substituted …
Number of citations: 123 pubs.acs.org
MSAM Rashed - 2018 - bonndoc.ulb.uni-bonn.de
… Optimization of the reaction conditions for 1-amino-4-bromo-2-methylanthraquinone …
Number of citations: 2 bonndoc.ulb.uni-bonn.de
Y Baqi, K Atzler, M Köse, M Glänzel… - Journal of medicinal …, 2009 - ACS Publications
… of 4-bromo-substituted anthraquinone derivatives (bromaminic acid: R 1 = SO 3 H; 1-amino-4-bromo-2-carboxyanthraquinone: R 1 = CO 2 H; 1-amino-4-bromo-2-methylanthraquinone: …
Number of citations: 107 pubs.acs.org
Y Baqi, M Rashed, L Schaekel, EM Malik… - Frontiers in …, 2020 - frontiersin.org
… A round bottom flask (25 mL) equipped with a magnetic stirring bar was charged with one equivalent of starting material (10b or 1-amino-4-bromo-2-methylanthraquinone (10c)), an …
Number of citations: 13 www.frontiersin.org
M Rafehi, EM Malik, A Neumann… - Journal of Medicinal …, 2017 - ACS Publications
… Compounds 65 and 66 were synthesized from 1-amino-4-bromo-2-methylanthraquinone (6b) by treatment with an excess of the appropriate aniline derivative (15 equiv) under argon in …
Number of citations: 43 pubs.acs.org
YA Hannun, RM Bell - Journal of Biological Chemistry, 1988 - ASBMB
… lo), nor did 1-amino-4-bromo2-methylanthraquinone (data not shown). The latter two compounds did not inhibit [‘Hlphorbol dibutyrate binding (Table I). These compounds lack the …
Number of citations: 123 www.jbc.org

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